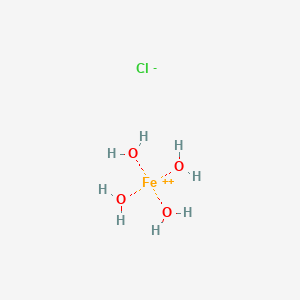
Tetraaqua-Iron(II) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraaqua-Iron(II) chloride can be synthesized by dissolving iron(II) chloride in water. The reaction typically involves the following steps:
- Dissolve iron(II) chloride (FeCl₂) in distilled water.
- The iron(II) ions coordinate with water molecules to form the tetraaqua complex.
Industrial Production Methods: Industrial production of iron(II) chloride involves the reaction of iron with hydrochloric acid: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(II) chloride can then be dissolved in water to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) chloride. [ \text{4[Fe(H₂O)₄]Cl₂} + \text{O}_2 \rightarrow 4\text{[Fe(H₂O)₄]Cl₃} ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The water molecules in the complex can be substituted by other ligands such as bipyridyl.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Bipyridyl, ethylenediamine under mild conditions.
Major Products:
Oxidation: Iron(III) chloride.
Reduction: Various iron(II) complexes.
Substitution: Complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetraaqua-Iron(II) chloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iron complexes and as a reducing agent in organic synthesis.
Biology: Investigated for its role in biological systems and potential therapeutic applications.
Medicine: Explored for its antimicrobial properties.
Mecanismo De Acción
The mechanism of action of tetraaqua-Iron(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can undergo oxidation to iron(III), facilitating electron transfer processes. This property is crucial in its role as a reducing agent and in catalytic applications .
Comparación Con Compuestos Similares
Iron(II) chloride (FeCl₂): Lacks coordinated water molecules, making it less soluble in water compared to tetraaqua-Iron(II) chloride.
Iron(III) chloride (FeCl₃): An oxidized form of iron(II) chloride, used in different industrial applications.
Tetraaqua bismaleato Iron(II): Another iron(II) complex with different ligands, showing unique antimicrobial properties.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both a reducing agent and a precursor for other iron complexes. Its coordination with water molecules enhances its reactivity and versatility in various chemical reactions .
Propiedades
Fórmula molecular |
ClFeH8O4+ |
|---|---|
Peso molecular |
163.36 g/mol |
Nombre IUPAC |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
Clave InChI |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
SMILES canónico |
O.O.O.O.[Cl-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


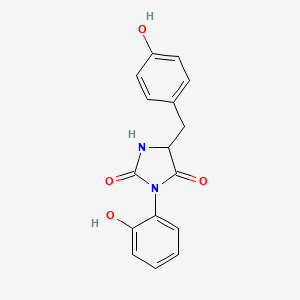
![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)
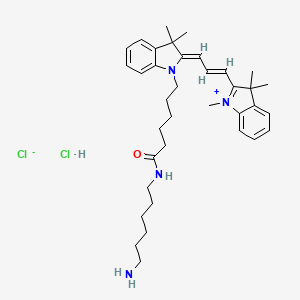

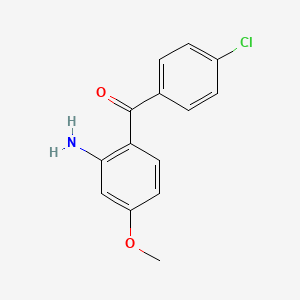
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

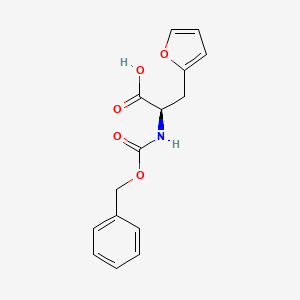
![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)
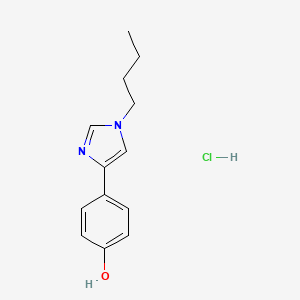
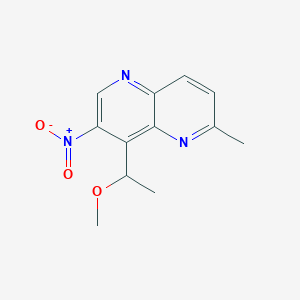
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12946633.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12946636.png)
